![molecular formula C11H23NO2 B13236023 1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol](/img/structure/B13236023.png)
1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol is a chemical compound with the molecular formula C₁₁H₂₃NO₂ and a molecular weight of 201.31 g/mol . This compound is used primarily for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol involves multiple steps, typically starting with the preparation of the oxan-4-ylamine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scale-up process would require optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxan-4-yl ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted oxan-4-yl derivatives.
Applications De Recherche Scientifique
1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride: Similar structure but different functional groups.
1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol: Similar backbone but different substituents
Uniqueness
1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H23NO2 |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
1-[(2,6-dimethyloxan-4-yl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H23NO2/c1-8-5-10(6-9(2)14-8)12-7-11(3,4)13/h8-10,12-13H,5-7H2,1-4H3 |
Clé InChI |
PSYDDOQQQPKNOC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(O1)C)NCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



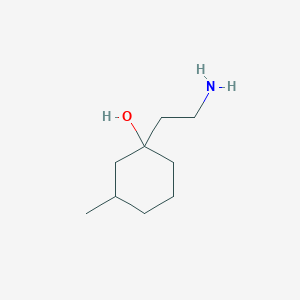
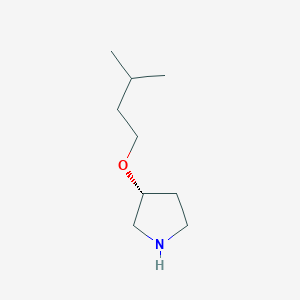
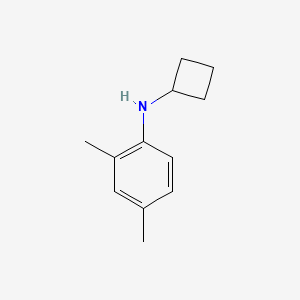
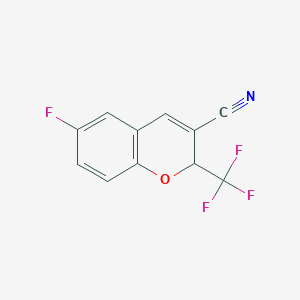
amine](/img/structure/B13235969.png)

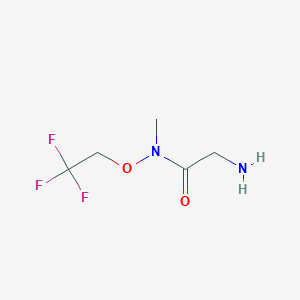
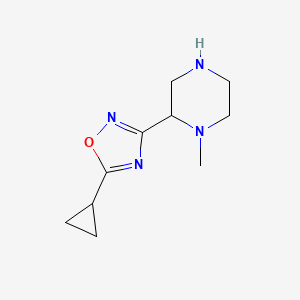
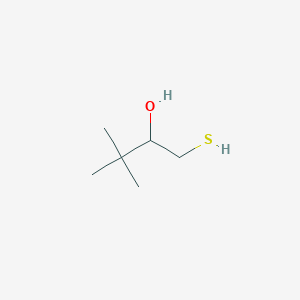
![2-[(5-Aminopentyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13236014.png)
![N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide](/img/structure/B13236018.png)
![2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13236020.png)

